molecular formula C9H8OS B1449102 [4-(Ethynylsulfanyl)phenyl]methanol CAS No. 1803601-75-3

[4-(Ethynylsulfanyl)phenyl]methanol

Cat. No. B1449102
CAS RN: 1803601-75-3
M. Wt: 164.23 g/mol
InChI Key: RDDKZTZGQNMEQJ-UHFFFAOYSA-N
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Description

“[4-(Ethynylsulfanyl)phenyl]methanol” is a chemical compound with the molecular formula C9H8OS . It has an average mass of 164.224 Da and a monoisotopic mass of 164.029587 Da . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of “[4-(Ethynylsulfanyl)phenyl]methanol” consists of 9 carbon atoms, 8 hydrogen atoms, and 1 sulfur atom . The exact structure is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of “[4-(Ethynylsulfanyl)phenyl]methanol” such as its melting point, boiling point, density, and toxicity information can be found on various chemical databases .

Scientific Research Applications

Antimicrobial Agent Development

The compound “[4-(Ethynylsulfanyl)phenyl]methanol” can serve as a precursor in the synthesis of novel compounds with potential antimicrobial properties. These synthesized compounds, characterized by their structural moieties, could be tested against a variety of bacterial and fungal strains. The promising results from such studies indicate the potential of these derivatives to fight Gram-positive pathogens and particularly biofilm-associated infections .

Antioxidant Activity

In the realm of antioxidant research, derivatives of “[4-(Ethynylsulfanyl)phenyl]methanol” may exhibit significant antioxidant effects. This can be assessed through various assays such as DPPH, ABTS, and ferric reducing power assays. The antioxidant properties are crucial for protecting cells from oxidative stress, which is implicated in numerous diseases .

Drug Design and Synthesis

This compound can be utilized in drug design, particularly in the creation of N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles derivatives. These chemotypes are valuable for developing new pharmaceuticals with enhanced efficacy and safety profiles .

Biological Evaluation

The biological activity of compounds derived from “[4-(Ethynylsulfanyl)phenyl]methanol” can be evaluated in vitro and in silico. This includes testing for toxicity on model organisms like Daphnia magna and computational studies to predict antimicrobial effects and toxicity, which are essential steps in the preclinical development of new drugs .

Scaffold for Bioactive Compounds

The structural features of “[4-(Ethynylsulfanyl)phenyl]methanol” make it an excellent scaffold for the synthesis of a wide range of bioactive compounds. These scaffolds can be further modified to enhance their pharmacological activities, such as anti-inflammatory, antitumor, antibacterial, and antifungal properties .

Physical Properties and Applications

Compounds synthesized from “[4-(Ethynylsulfanyl)phenyl]methanol” may also possess unique physical properties, such as semiconductor, non-linear optical, fluorescence, and electronic properties. These characteristics are highly sought after in the development of new materials for technological applications .

Metal Complex Formation

The ability of “[4-(Ethynylsulfanyl)phenyl]methanol” derivatives to form metal complexes opens up possibilities for their use in catalysis and material science. Metal complexes often exhibit different properties and reactivities compared to their organic counterparts, making them valuable in various industrial processes .

Antitumor and Anticancer Research

Lastly, the derivatives of “[4-(Ethynylsulfanyl)phenyl]methanol” can be explored for their antitumor and anticancer activities. The development of new chemotherapeutic agents from these derivatives could provide alternative treatments for cancer, which remains one of the leading causes of death worldwide .

properties

IUPAC Name

(4-ethynylsulfanylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8OS/c1-2-11-9-5-3-8(7-10)4-6-9/h1,3-6,10H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDDKZTZGQNMEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CSC1=CC=C(C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(Ethynylsulfanyl)phenyl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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